Home > Products > Screening Compounds P129958 > 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE
2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE -

2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE

Catalog Number: EVT-4892057
CAS Number:
Molecular Formula: C15H21F3N6OS
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is reported to possess 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.

Relevance: This compound shares the core structure of a 1,2,4-triazol-3-ylthioacetohydrazide moiety with the target compound, 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide. Both compounds possess a 1,2,4-triazole ring substituted at the 3-position with a thioacetic acid derivative.

1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one

Compound Description: This compound is an intermediate in the synthesis of 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines.

Relevance: This compound, like 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide, contains a methyl-1H-pyrazol-5(4H)-one moiety. This structural similarity highlights the use of pyrazolone derivatives in conjunction with various heterocyclic systems for potential biological applications.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Compound Description: This compound is part of a series of 1,2,4-triazole based compounds designed as potential α-glucosidase inhibitors. The synthesis of this particular compound achieved a high yield (91%).

Relevance: This compound and 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide share a common structural motif: a 4-ethyl-4H-1,2,4-triazole-3-ylthioacetamide core. The differences lie in the substituents at the 5-position of the triazole ring and the amide nitrogen.

1-((4-ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one

Compound Description: This compound demonstrated promising anti-hypoxic activity, exceeding the activity of the reference drug Mexidol and increasing the lifespan of rats by 1.0% in a model of acute hypoxia with hypertension.

Relevance: This compound belongs to the S-substituted bis-1,2,4-triazole series, sharing the bis-triazole core with 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide. Both compounds demonstrate the potential of bis-triazole derivatives for diverse biological activities.

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)- 4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound is part of a series of novel triazole compounds containing a thiophene ring, designed as potential antifungal agents. Its structure was confirmed by X-ray diffraction.

Relevance: This compound, while featuring a distinct trisubstituted 1,2,4-triazole core, highlights the incorporation of various heterocyclic rings, like thiophene, into 1,2,4-triazole derivatives. This approach is similar to the inclusion of a pyrazole ring in 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide.

2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters

Compound Description: These compounds are esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids and are considered intermediates in the synthesis of amides, hydrazides, and ylidenderivatives with potential biological activity.

Relevance: This series of compounds showcases the structural diversity achievable within the 1,2,4-triazole-3-ylthioacetic acid scaffold. They share the core thioacetic acid-substituted triazole with 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide, emphasizing the versatility of this chemical class for developing biologically active compounds.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1)

Compound Description: This compound is a G protein-biased kappa agonist. It demonstrates that G protein-biased kappa agonists may possess therapeutic potential for pain and itch relief while potentially exhibiting fewer side effects compared to unbiased kappa agonists.

Relevance: Triazole 1.1 and 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide both contain a 4H-1,2,4-triazol-3-yl core. Notably, both compounds feature a trifluoromethyl group, a common element in drug design for modulating lipophilicity and metabolic stability.

Properties

Product Name

2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE

IUPAC Name

2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

Molecular Formula

C15H21F3N6OS

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C15H21F3N6OS/c1-5-24-13(10-6-11(15(16,17)18)22-23(10)4)20-21-14(24)26-8-12(25)19-7-9(2)3/h6,9H,5,7-8H2,1-4H3,(H,19,25)

InChI Key

UPANXACMWZKLJK-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)C2=CC(=NN2C)C(F)(F)F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)C2=CC(=NN2C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.